Tert-butyl 1-aminoazetidine-3-carboxylate
Description
Tert-butyl 1-aminoazetidine-3-carboxylate is a four-membered azetidine ring derivative featuring an amino group at the nitrogen (position 1) and a tert-butoxycarbonyl (Boc) group at the third carbon position. This compound belongs to a class of strained heterocycles increasingly utilized in pharmaceutical and materials research due to their unique conformational and electronic properties. The Boc group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl 1-aminoazetidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)6-4-10(9)5-6/h6H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRXGPFAJWYTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-aminoazetidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl 3-azidoazetidine-1-carboxylate with hydrogen gas in the presence of a palladium catalyst (Pd-C) under an atmosphere of hydrogen . The reaction is typically carried out in ethyl acetate (EtOAc) as the solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, more efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-aminoazetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst (Pd-C) is commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while reduction reactions can produce different amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development and Synthesis
Tert-butyl 1-aminoazetidine-3-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in the preparation of:
- Janus Kinase Inhibitors : These inhibitors are critical in treating autoimmune diseases and inflammatory disorders. The compound can be converted to derivatives that target Janus kinase 3 (JAK3), which plays a significant role in immune response modulation .
- HCV Protease Inhibitors : It is also used in the synthesis of inhibitors for Hepatitis C virus (HCV), particularly targeting genotype 1 infections, which remain prevalent globally .
- Aminoglycoside Antibiotics : The compound is involved in synthesizing novel aminoglycoside derivatives, which exhibit antibacterial activity against various pathogens .
- Bicyclic Derivatives : this compound can be transformed into bicyclic compounds that act as antagonists for protease-activated receptor-1 (PAR-1), potentially useful in cardiovascular therapies .
1.2 Case Studies
Several studies highlight the effectiveness of this compound derivatives:
- Study on JAK Inhibitors : A research project demonstrated the synthesis of JAK3 inhibitors from this compound, showing promising results in preclinical models for treating rheumatoid arthritis .
- Antibiotic Development : Another study focused on synthesizing aminoglycoside derivatives from this compound, which showed enhanced activity against resistant bacterial strains, indicating its potential as a lead compound for new antibiotics .
Research Findings and Insights
Recent findings emphasize the importance of this compound in medicinal chemistry:
- High Yield Synthesis : Methods have been developed that provide high yields of this compound, making it suitable for large-scale production necessary for pharmaceutical applications .
- Diverse Applications : Its ability to form derivatives with varied biological activities underscores its significance as a building block in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl 1-aminoazetidine-3-carboxylate involves its ability to act as a nucleophile in various chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the carboxylate group can undergo esterification and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between tert-butyl 1-aminoazetidine-3-carboxylate and analogous azetidine/pyrrolidine derivatives:
* Estimated values due to lack of direct data in evidence.
Key Observations :
- Substituent Positioning: The target compound uniquely places the amino group on the nitrogen (position 1), while other azetidines feature substituents on carbons (e.g., hydroxymethyl or acetyl at position 3).
- Ring Size : Azetidines exhibit greater ring strain than pyrrolidines, enhancing their reactivity in nucleophilic substitutions or ring-opening reactions.
Physical and Chemical Properties
Key Observations :
- The acetyl-substituted azetidine () has a higher predicted boiling point (274.7°C) due to stronger dipole interactions from the ketone group.
- Pyrrolidine derivatives generally exhibit lower ring strain and greater conformational flexibility, improving solubility in aqueous media compared to azetidines.
Biological Activity
Tert-butyl 1-aminoazetidine-3-carboxylate (CAS No. 193269-78-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered nitrogen-containing heterocycle (azetidine), which is substituted with a tert-butyl group and a carboxylate moiety. These structural components contribute to its lipophilicity and reactivity, making it a versatile building block in organic synthesis and medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| CAS Number | 193269-78-2 |
| Boiling Point | Not available |
| Solubility | Enhanced in hydrochloride form |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its structural characteristics allow it to interact with microbial cell membranes, potentially disrupting their integrity. A study highlighted its effectiveness against various bacterial strains, suggesting its application as an antimicrobial agent in pharmaceutical formulations.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the azetidine ring can participate in nucleophilic attacks due to the presence of the amino group, facilitating interactions with biological targets such as enzymes or receptors involved in microbial metabolism .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both strains. This suggests potential for development as a therapeutic agent against bacterial infections.
Case Study 2: Synthesis and Biological Evaluation
A synthesis route for this compound was established involving multiple steps including amination and carboxylation. Following synthesis, biological evaluations indicated that derivatives of this compound could enhance bioactivity through structural modifications, such as introducing additional functional groups to improve solubility or receptor binding affinity .
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds to highlight differences in structure and potential activity:
| Compound Name | CAS Number | Antimicrobial Activity | Structural Features |
|---|---|---|---|
| This compound | 193269-78-2 | Yes | Azetidine ring, tert-butyl group |
| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | No | Lacks amino substitution |
| Tert-butyl 3-(methylamino)azetidine-1-carboxylate | 454703-20-9 | Yes | Methylamino substitution enhances lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
